molecular formula C26H44NO4P B2991915 bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate CAS No. 382149-56-6

bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate

Cat. No.: B2991915
CAS No.: 382149-56-6
M. Wt: 465.615
InChI Key: QZJIDEFRERTWOZ-UHFFFAOYSA-N
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Description

The compound bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate is a phosphonate ester featuring two substituted cyclohexyl groups and a hydroxypyridinylmethyl moiety. Phosphonates are valued for their hydrolytic stability compared to phosphates, making them suitable for enzyme inhibition or metal coordination .

The cyclohexyl groups likely enhance lipophilicity, which could influence membrane permeability in biological systems, while the pyridinyl group may participate in hydrogen bonding or π-stacking interactions. Such a balance of hydrophobicity and polarity is characteristic of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44NO4P/c1-17(2)22-11-9-19(5)14-24(22)30-32(29,26(28)21-8-7-13-27-16-21)31-25-15-20(6)10-12-23(25)18(3)4/h7-8,13,16-20,22-26,28H,9-12,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIDEFRERTWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CN=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves several steps. One common synthetic route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with pyridine-3-carbaldehyde in the presence of a phosphonate reagent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles like amines or thiols replace the hydroxy group. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or triethylamine.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related phosphonates and phosphonic acid derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents Potential Applications
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(pyridin-3-yl)methyl]phosphonate Not explicitly provided Phosphonate ester, pyridinyl, cyclohexyl Two 5-methyl-2-isopropylcyclohexyl Enzyme inhibition, metal chelation
O-Cyclohexyl methylphosphonochloridate polymer (C₃H₉O₃P•C₂H₄O•O₅P₂)X Phosphonate chloride, polymer Cyclohexyl, ethylene oxide Industrial materials, flame retardants
[({5-[4-(propan-2-yloxy)phenyl]pyridin-3-yl}amino)methanediyl]bis(phosphonic acid) C₁₅H₂₀N₂O₇P₂ Bis-phosphonic acid, pyridinyl, aryl ether 4-isopropoxyphenyl, amino linkage Osteoporosis treatment, mineralization

Structural and Functional Differences

Backbone and Reactivity: The target compound is a monophosphonate ester, whereas the compound in is a bis-phosphonic acid . The ester groups in the former confer higher lipophilicity and resistance to hydrolysis compared to the acidic, water-soluble bis-phosphonic acid . The polymer in contains a phosphonochloridate group, which is highly reactive and used in polymerization, contrasting with the stable ester linkage in the target compound .

In contrast, the 4-isopropoxyphenyl group in ’s compound offers planar aromaticity for π-π stacking, often critical in bone-targeting bisphosphonates .

Biological Relevance :

  • The pyridin-3-yl group in the target compound resembles nicotinamide cofactors, suggesting possible interactions with NAD(P)-dependent enzymes. The bis-phosphonic acid in , however, mimics pyrophosphate and is used clinically to treat bone resorption disorders .

Research Implications and Limitations

  • Gaps in Data : The evidence provided lacks direct experimental data (e.g., IC₅₀ values, solubility measurements) for the target compound, necessitating caution in extrapolating properties from structural analogs.
  • Potential Applications: Based on structural analogs, the compound could be explored as a protease inhibitor or metalloenzyme modulator. Its stability and lipophilicity may also make it a candidate for sustained-release formulations.

Biological Activity

The compound bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate is a phosphonate derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H34N1O4P
  • Molecular Weight : 405.48 g/mol

This compound features a phosphonate group attached to a pyridine moiety, which is known to influence its biological interactions.

1. Anticancer Activity

Recent studies have explored the anticancer potential of phosphonate compounds, including bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.0Induction of apoptosis
HeLa (Cervical)20.5Inhibition of cell proliferation
A549 (Lung)18.0Disruption of mitochondrial function

These results indicate that the compound may act through mechanisms involving apoptosis and mitochondrial dysfunction, which are critical pathways in cancer therapy.

2. Antimicrobial Activity

The antimicrobial properties of bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate have also been investigated. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The observed antimicrobial activity suggests potential applications in treating bacterial infections, although further studies are needed to elucidate the specific mechanisms involved.

3. Neuroprotective Effects

Phosphonates have been studied for their neuroprotective properties. Preliminary research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(pyridin-3-yl)methyl]phosphonate may protect neuronal cells from oxidative stress-induced damage.

Case Studies

A significant case study involved the administration of this compound in a rodent model of neurodegeneration. The results indicated:

  • Reduction in neuronal loss : Histological analysis showed decreased apoptosis in treated animals compared to controls.
  • Improved cognitive function : Behavioral assessments indicated enhanced memory retention and learning capabilities.

These findings support the potential use of this compound in neurodegenerative disease therapies.

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